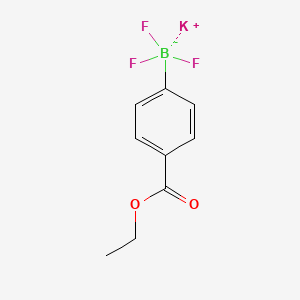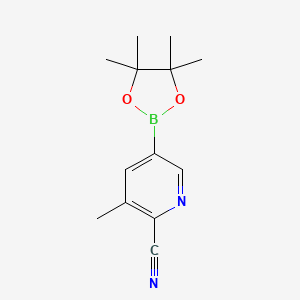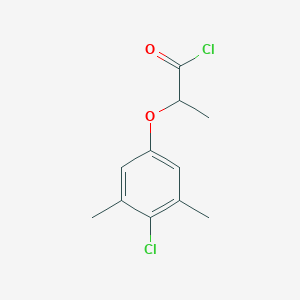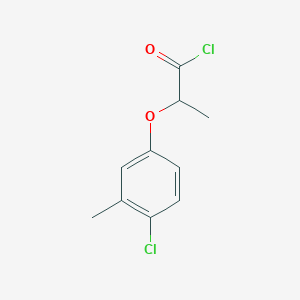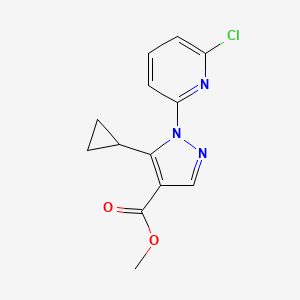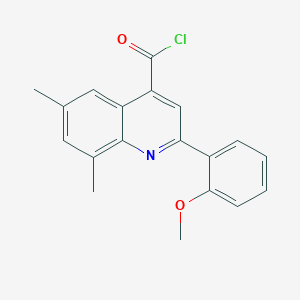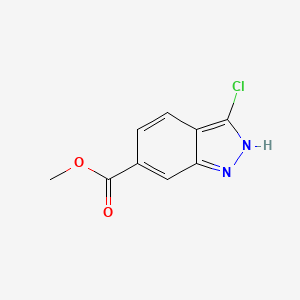
Methyl 3-chloro-1H-indazole-6-carboxylate
Descripción general
Descripción
“Methyl 3-chloro-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazoles, including “Methyl 3-chloro-1H-indazole-6-carboxylate”, has been a subject of research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “Methyl 3-chloro-1H-indazole-6-carboxylate” is C9H8N2O2 . The IUPAC name is methyl 1H-indazole-6-carboxylate . The SMILES representation is COC(=O)C1=CC2=C(C=C1)C=NN2 .Chemical Reactions Analysis
Indazoles can undergo various chemical reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
“Methyl 3-chloro-1H-indazole-6-carboxylate” is soluble in water . Its molecular weight is 176.175 g/mol . The melting point is between 142°C to 144°C .Aplicaciones Científicas De Investigación
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The synthesis of indole derivatives involves the reaction of various compounds. For example, a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer were started from the reaction of tert-butyl 3-oxopent-4-enoate and methyl 5-chloro-2-formylpentanoate .
- Results : The synthesis of indole derivatives has led to the development of biologically active compounds for the treatment of various disorders .
-
Indazole-Containing Derivatives
- Field : Medicinal Chemistry
- Application Summary : Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
- Methods of Application : The synthesis of indazole derivatives involves various methods, which are summarized in the referenced review .
- Results : Indazole derivatives have shown a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
-
Transition Metal Catalyzed Reactions
- Field : Organic Chemistry
- Application Summary : Transition metal catalyzed reactions are used for the synthesis of 1H- and 2H-indazoles . These reactions include reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Methods of Application : A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
- Results : The synthesis of 1H- and 2H-indazoles using transition metal catalyzed reactions has been successful .
-
Pharmaceutical Applications
- Field : Medicinal Chemistry
- Application Summary : Indazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The synthesis of these derivatives involves various methods, which are summarized in the referenced review .
- Results : Indazole derivatives have shown a wide range of pharmacological activities .
-
Synthesis of Alkaloids
- Field : Organic Chemistry
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Methods of Application : The synthesis of indole derivatives involves various methods, which are summarized in the referenced review .
- Results : The synthesis of indole derivatives has led to the development of biologically active compounds for the treatment of various disorders .
- Organic Synthesis
- Field : Organic Chemistry
- Application Summary : Methyl 1H-indazole-6-carboxylate is used in organic synthesis .
- Methods of Application : The specific methods of application in organic synthesis would depend on the particular reaction or compound being synthesized .
- Results : The results would vary depending on the specific synthesis process .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 3-chloro-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMLKYWQRQHYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672251 | |
| Record name | Methyl 3-chloro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-1H-indazole-6-carboxylate | |
CAS RN |
1086391-18-5 | |
| Record name | Methyl 3-chloro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid](/img/structure/B1451927.png)
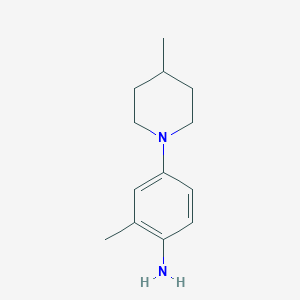
![2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate](/img/structure/B1451930.png)
![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)
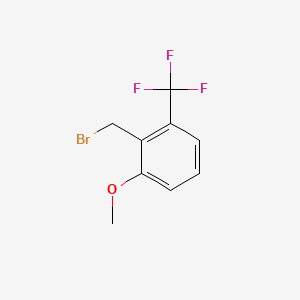
![Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B1451933.png)
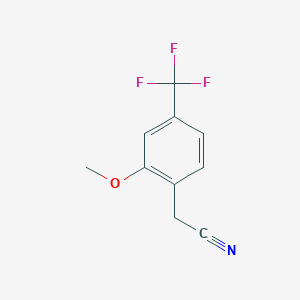
![1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1451935.png)
